7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 7th position, a piperidin-1-ylcarbonyl group at the 3rd position, and a quinolin-4(1H)-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a quinoline derivative.
Chlorination: Introduction of the chloro group at the 7th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Piperidin-1-ylcarbonyl Group Introduction: The piperidin-1-ylcarbonyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable carbonyl source like phosgene or carbonyldiimidazole.
Cyclization: The final step may involve cyclization to form the quinolin-4(1H)-one core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-1-ylcarbonyl group.
Reduction: Reduction reactions can occur at the quinolin-4(1H)-one core, potentially converting it to a dihydroquinoline derivative.
Substitution: The chloro group at the 7th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an aminoquinoline derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The chloro and piperidin-1-ylcarbonyl groups may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-4-carboxylic acid: Another quinoline derivative with different substituents.
7-chloroquinoline: A simpler compound with only the chloro group at the 7th position.
Uniqueness
7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
7-chloro-3-(piperidine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H15ClN2O2/c16-10-4-5-11-13(8-10)17-9-12(14(11)19)15(20)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7H2,(H,17,19) |
InChI Key |
ZJPTYOCWYPKMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.